Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride

Nirmatrelvir impurity reference standard pharmaceutical analytical chemistry HPLC method validation

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride (CAS 1429218-41-6) is the hydrochloride salt of a chiral amino acid methyl ester bearing a (S)-2-oxopyrrolidin-3-yl side chain. It is formally catalogued as Nirmatrelvir Impurity 10, the methyl ester congener of the antiviral agent nirmatrelvir (PF-07321332, Paxlovid™).

Molecular Formula C8H15ClN2O3
Molecular Weight 222.67 g/mol
CAS No. 1429218-41-6
Cat. No. B6604189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride
CAS1429218-41-6
Molecular FormulaC8H15ClN2O3
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCNC1=O)N.Cl
InChIInChI=1S/C8H14N2O3.ClH/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;/h5-6H,2-4,9H2,1H3,(H,10,11);1H/t5-,6-;/m0./s1
InChIKeyXFJBHQSJYHXLGJ-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate Hydrochloride – Certified Reference Standard for Nirmatrelvir Impurity Profiling


Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride (CAS 1429218-41-6) is the hydrochloride salt of a chiral amino acid methyl ester bearing a (S)-2-oxopyrrolidin-3-yl side chain. It is formally catalogued as Nirmatrelvir Impurity 10, the methyl ester congener of the antiviral agent nirmatrelvir (PF-07321332, Paxlovid™) [1]. Multiple vendors supply a free base (CAS 1027601-37-1) or alternative salt forms (e.g., tosylate) under the same impurity designation, creating a substitution risk for analytical laboratories .

Why Substituting Free Base or Alternative Salt Forms of Nirmatrelvir Impurity 10 Compromises Method Validity


Analytical impurity reference standards are not interchangeable across salt forms when used for compendial or ICH-compliant method validation. The presence of the hydrochloride counterion alters the molecular weight, chromatographic retention, and mass spectrometric response factor relative to the free base (CAS 1027601-37-1, MW 186.21 g/mol) or the tosylate salt (CAS 2720867-05-8, MW 358.41 g/mol) . A validated HPLC method for nirmatrelvir and its related substances reports that Impurity-A and Impurity-B exhibit distinct relative retention times (RRT) of 0.30 and 0.71 versus the nirmatrelvir parent peak at 15.1 min, with LOD ranging 0.10–0.16 μg/mL and LOQ ranging 0.26–0.41 μg/mL across analytes [1]. Substituting the free base or an alternative salt introduces an unverified peak identity that can shift RRT, alter peak areas, and invalidate system-suitability criteria [1].

Quantitative Differentiation of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate Hydrochloride Against Its Closest Analogs


Defined Chemical Identity as Nirmatrelvir Impurity 10 Hydrochloride Salt Versus Free Base Form

This compound is explicitly designated as Nirmatrelvir Impurity 10 supplied as the hydrochloride salt (CAS 1429218-41-6, MW 222.67 g/mol). The free base equivalent (CAS 1027601-37-1, MW 186.21 g/mol) shares the same impurity designation but differs in molecular formula (C8H14N2O3 vs. C8H15ClN2O3) and molecular weight [1]. Regulatory-compliant characterization data, including HPLC purity and detailed spectroscopic profiles, are supplied specifically for the hydrochloride salt form, ensuring traceability to the intended reference standard [1]. In contrast, the free base form may not provide identical chromatographic performance due to the absence of the hydrochloride counterion.

Nirmatrelvir impurity reference standard pharmaceutical analytical chemistry HPLC method validation

Chromatographic Differentiation from Nirmatrelvir API via Established Relative Retention Time

In a validated ion-pair reverse phase HPLC method, nirmatrelvir elutes at a retention time of approximately 15.1 min. The related substance designated as Impurity-A (likely corresponding to Impurity 10) has a relative retention time (RRT) of 0.30, while Impurity-B has an RRT of 0.71 [1]. The method achieved a correlation coefficient of 0.999, with LOD and LOQ ranges of 0.10–0.16 μg/mL and 0.26–0.41 μg/mL, respectively [1]. Mean recovery for Impurity-A ranged from 98.21% to 100.53%, while for Impurity-B it ranged from 100.30% to 100.81% [1]. This established RRT allows unambiguous identification and quantification of Impurity 10 in nirmatrelvir drug substance batches.

Nirmatrelvir related substances ion-pair reverse phase HPLC relative retention time (RRT)

Scalable Procurement: Multi-Gram Availability with Validated Purity for GMP Method Transfer

The hydrochloride salt is commercially available in multi-gram quantities (5 g and 25 g packaging) from at least one supplier (AChemBlock) at a purity of 98.00% . The free base (CAS 1027601-37-1) is often listed as 'synthesis on demand' with no standard pack sizes (SynZeal, supplier), indicating limited off-the-shelf availability [1]. The tosylate salt (CAS 2720867-05-8) is available at >99% purity but represents a different salt form that cannot be directly used without cross-validation . This ready availability in defined pack sizes at documented purity levels supports direct use in method transfer and validation without additional synthetic lead time.

Nirmatrelvir impurity procurement reference standard supply chain GMP analytical transfer

Physicochemical Differentiation from the Free Acid (Nirmatrelvir Impurity 9)

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride is the methyl ester derivative of the amino acid, while Nirmatrelvir Impurity 9 is the corresponding free carboxylic acid, (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid (CAS 2798910-03-7) [1]. The ester is susceptible to hydrolysis under acidic or basic conditions, yielding the free acid and methanol . This structural distinction is critical for impurity fate studies in nirmatrelvir synthesis, as the methyl ester may serve as a process intermediate that can hydrolyze to the free acid .

Nirmatrelvir impurity profiling methyl ester hydrolysis reference standard stability

Distinct Mass Spectrometric and Chromatographic Behavior from the Isopropyl Ester Analog (Impurity 11)

Nirmatrelvir Impurity 11 is chemically defined as Isopropyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate, the isopropyl ester homolog of Impurity 10 [1]. The two compounds differ in the ester alkyl group (methyl vs. isopropyl) and thus in molecular weight and hydrophobicity (methyl ester MW 186.21 g/mol free base; isopropyl ester MW 214.26 g/mol free base). This difference produces distinct retention behavior in reversed-phase HPLC and unique molecular ion peaks in mass spectrometry, enabling unambiguous identification when both esters are present as potential process impurities or degradation products.

Nirmatrelvir ester impurities LC-MS impurity identification alkyl ester homologs

Validated Application Scenarios for Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate Hydrochloride in Nirmatrelvir Quality Control


Analytical Method Development and Validation (AMV) for Nirmatrelvir ANDA Submissions

The hydrochloride salt serves as a certified reference standard for HPLC method development, enabling accurate determination of Impurity 10 in nirmatrelvir drug substance. Its established RRT of 0.30 relative to nirmatrelvir allows precise peak identification, and its LOD/LOQ parameters (0.10–0.16 μg/mL and 0.26–0.41 μg/mL) meet ICH validation requirements [1]. Using the hydrochloride rather than the free base eliminates the need for salt-form cross-validation in regulatory submissions.

Quality Control (QC) Release Testing of Commercial Nirmatrelvir Batches

In QC laboratories performing batch release of nirmatrelvir API, the authenticated Impurity 10 hydrochloride is used to spike samples and verify that the methyl ester impurity remains below ICH-defined limits. The validated recovery range of 98.21%–100.53% for Impurity-A demonstrates acceptable accuracy for quantitative impurity determination [1]. Off-the-shelf availability in 5 g and 25 g packs supports sustained QC operations without repetitive custom synthesis .

Forced Degradation and Stability-Indicating Method Development

The methyl ester can hydrolyze to the corresponding free acid (Impurity 9) under acidic or basic stress conditions . The hydrochloride salt is therefore used in forced degradation studies to monitor ester hydrolysis kinetics and establish stability-indicating methods. Its distinct retention time and mass spectrum enable clear separation from the hydrolytic degradation product, supporting accurate kinetic modeling [1].

Reference Standard for Pharmacopeial Traceability and DMF Filing

Suppliers provide detailed characterization data (HPLC purity ≥98%, spectroscopic analysis) compliant with regulatory guidelines for the hydrochloride salt [2]. This documentation supports ANDA and Drug Master File (DMF) submissions where traceability to a well-characterized impurity standard is required by regulatory agencies.

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